(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide
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Description
This compound belongs to a class of phosphorus heterocycles known for their unique molecular architectures and potential utility in various chemical transformations and material sciences. The structural motif incorporates dinaphtho-dioxaphosphepin, which is a testament to its intricate design, merging aromatic systems with a phosphorus oxide center.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions, starting from substituted BINOL precursors or analogous dibrominated compounds, followed by phosphorus incorporation through reactions with phosphoryl chloride or other phosphorus reagents. The synthesis route may include key steps like metalation, cross-coupling, and hydrolysis under acidic conditions to introduce the phosphorus oxide moiety and achieve the desired stereochemistry (Hutchinson, 2013).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy (including 1H, 13C, and 31P NMR) are crucial techniques for elucidating the molecular structure of these compounds. These analyses confirm the presence of the dinaphtho-dioxaphosphepin skeleton, the stereochemistry around the phosphorus center, and the overall conformation of the molecule (Reddy et al., 1991).
Chemical Reactions and Properties
Compounds within this category often exhibit unique reactivity patterns due to their chiral phosphorus centers, enabling their use in asymmetric catalysis, such as hydroformylation reactions. They may also participate in addition reactions with nucleophiles to imines and carbonyl compounds, demonstrating their versatility as reagents or catalysts (Gong, 2009).
Physical Properties Analysis
The physical properties, such as melting points, solubility in various organic solvents (e.g., dichloromethane, toluene, and methanol), and optical rotation values, are indicative of the compound's purity and potential application areas. For instance, the solubility profile can influence the compound's utility in organic synthesis or material science applications (Gong, 2009).
Chemical Properties Analysis
Chemical properties such as reactivity towards electrophiles, nucleophiles, and participation in coordination complexes with metals highlight the compound's role in catalysis and organic transformations. The stability under various conditions and reactivity profiles can be tailored by substituent modifications on the aromatic systems or the phosphorus center (Nakano, Tanaka, & Nozaki, 2006).
Scientific Research Applications
Chiral Catalysis
(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide is notable for its role in chiral catalysis. This compound has been used as a versatile chiral Brønsted acid catalyst, particularly in enantioselective addition reactions involving nucleophiles, imines, and carbonyl compounds. Such reactions are crucial in the production of pharmaceuticals and other complex organic compounds (Hutchinson, 2013), (Gong, 2009).
Antimicrobial Activity
A study conducted by Haranath et al. (2005) indicated that derivatives of dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin possess antimicrobial properties. Specifically, they synthesized 4-a-arylamino benzyl dinaphtho [2,1-d:1',2'-f][1,3,2] dioxaphosphepin 4-oxides and found them effective against a range of microbial strains. This application is significant for pharmaceutical and medical research, offering potential for developing new antimicrobial agents (Haranath et al., 2005).
Synthesis and Characterization
The synthesis and structural characterization of such compounds have been a focus of several studies. For instance, Raju et al. (1990) explored the synthesis and NMR spectral studies of novel 2-aryloxy/cyclicamino-3-(4-methylphenyl)-1H-naphth[1,2-e][1,3,2] oxazaphosphorine 2-oxides/sulphides and 4-substituted-dinaphtho dioxaphosphepin 4-oxides/sulphides. Such studies contribute to understanding the chemical properties and potential applications of these compounds in various fields (Raju et al., 1990).
Enantioselective Catalysis
In the realm of organic synthesis, this compound has been employed for enantioselective catalysis. Lassauque et al. (2009) demonstrated its application in nickel-catalyzed hydrovinylation, achieving high enantioselectivities and selectivities in synthesizing chiral building blocks and intermediates. Such applications are significant for synthesizing chiral molecules, often used in pharmaceuticals (Lassauque et al., 2009).
properties
IUPAC Name |
13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H29O4P/c49-53(50)51-47-43(41-25-29-13-1-5-17-33(29)37-21-9-11-23-39(37)41)27-31-15-3-7-19-35(31)45(47)46-36-20-8-4-16-32(36)28-44(48(46)52-53)42-26-30-14-2-6-18-34(30)38-22-10-12-24-40(38)42/h1-28H,(H,49,50) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVICVEIKBNVROI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=CC1=CC=CC=C1C1=CC=CC=C19)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H29O4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470690 |
Source
|
Record name | 4-Hydroxy-2,6-di(phenanthren-9-yl)-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
864943-22-6 |
Source
|
Record name | 4-Hydroxy-2,6-di(phenanthren-9-yl)-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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